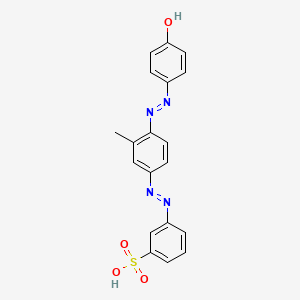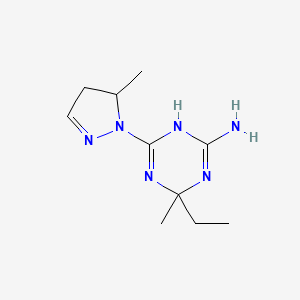
4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Introduction of Functional Groups: The ethyl, methyl, and dihydropyrazolyl groups are introduced through substitution reactions using corresponding reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals, agrochemicals, or materials science.
Wirkmechanismus
The mechanism of action of 4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound could interact with DNA, influencing gene expression or replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazine
- 4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-ol
Eigenschaften
CAS-Nummer |
731753-52-9 |
|---|---|
Molekularformel |
C10H18N6 |
Molekulargewicht |
222.29 g/mol |
IUPAC-Name |
4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H18N6/c1-4-10(3)14-8(11)13-9(15-10)16-7(2)5-6-12-16/h6-7H,4-5H2,1-3H3,(H3,11,13,14,15) |
InChI-Schlüssel |
WJNSDDDDVAAMDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(N=C(NC(=N1)N2C(CC=N2)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(piperidin-4-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13946234.png)
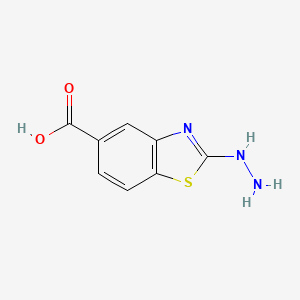



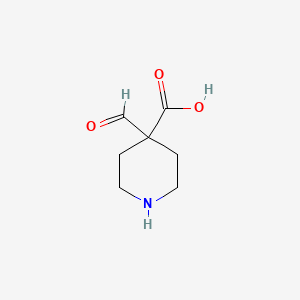
![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)
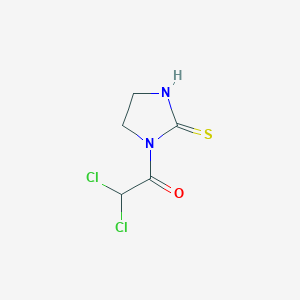
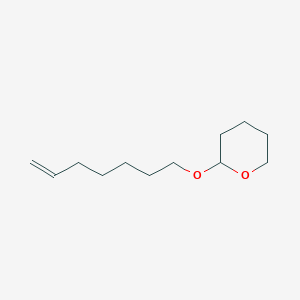
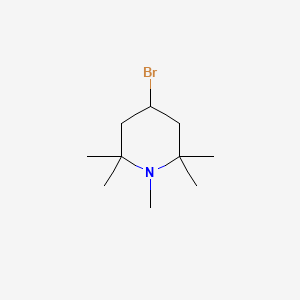
![2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13946313.png)
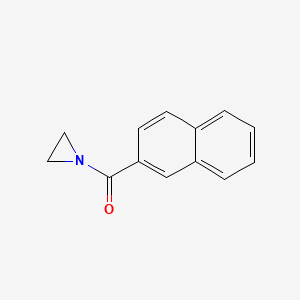
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
